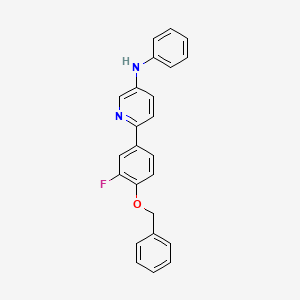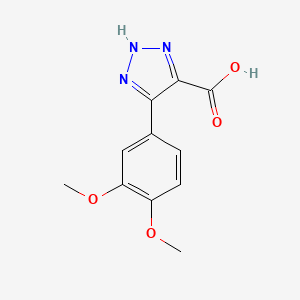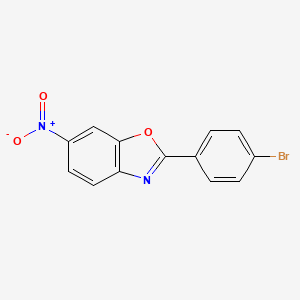
4-(2-Pyrrolidin-1-ylethylamino)piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pyrrolidin-1-ylethylamino)piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are significant in medicinal chemistry due to their presence in various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperidine derivatives with pyrrolidine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include catalytic hydrogenation, cyclization, and functional group transformations .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Pyrrolidin-1-ylethylamino)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(2-Pyrrolidin-1-ylethylamino)piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(2-Pyrrolidin-1-ylethylamino)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-(2-Oxoethyl)piperidine-1-carboxylic acid tert-butyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester .
Uniqueness
What sets 4-(2-Pyrrolidin-1-ylethylamino)piperidine-1-carboxylic acid tert-butyl ester apart is its unique combination of pyrrolidine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C16H31N3O2 |
|---|---|
Molekulargewicht |
297.44 g/mol |
IUPAC-Name |
tert-butyl 4-(2-pyrrolidin-1-ylethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-11-6-14(7-12-19)17-8-13-18-9-4-5-10-18/h14,17H,4-13H2,1-3H3 |
InChI-Schlüssel |
DVBRIIOYNCBOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)






![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)
![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)


![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
